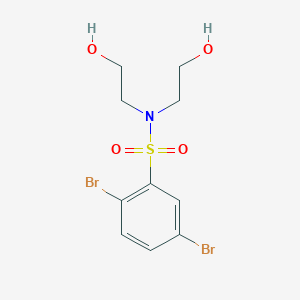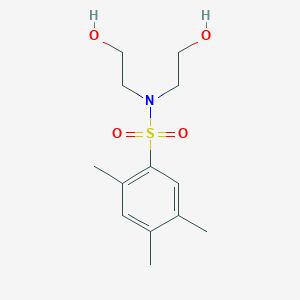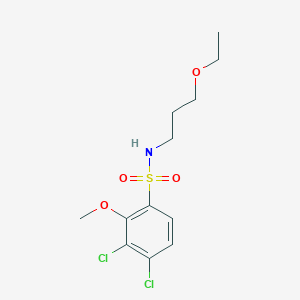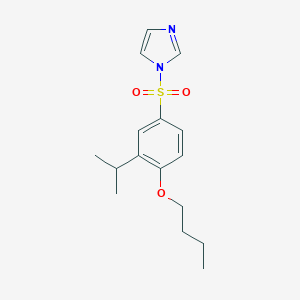
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is commonly known as BIMS and is synthesized through a specific method that involves several steps. BIMS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of BIMS is not fully understood. However, studies have shown that BIMS inhibits the activity of certain enzymes and proteins that are involved in inflammatory responses and cancer cell growth. BIMS has also been found to disrupt the cell membrane of certain fungi, leading to their death.
Biochemical and Physiological Effects
BIMS has been found to have several biochemical and physiological effects. In vitro studies have shown that BIMS inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. BIMS has also been found to disrupt the cell membrane of certain fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIMS has several advantages for lab experiments. BIMS is relatively easy to synthesize and is stable under normal laboratory conditions. BIMS is also soluble in organic solvents, making it easy to use in various experimental setups. However, BIMS has certain limitations for lab experiments. BIMS is not very water-soluble, making it difficult to use in aqueous solutions. BIMS is also relatively expensive compared to other compounds that have similar properties.
Direcciones Futuras
There are several future directions for research on BIMS. In medicine, further studies are needed to determine the efficacy of BIMS as an anti-inflammatory and anticancer agent. Studies are also needed to determine the safety of BIMS for human use.
In agriculture, further studies are needed to determine the effectiveness of BIMS as a herbicide and fungicide. Studies are also needed to determine the environmental impact of BIMS on non-target organisms.
In environmental science, further studies are needed to determine the effectiveness of BIMS as a water treatment agent. Studies are also needed to determine the long-term effects of BIMS on aquatic ecosystems.
Conclusion
In conclusion, BIMS is a chemical compound that has potential applications in various fields of scientific research. BIMS is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Further research is needed to determine the full potential of BIMS in medicine, agriculture, and environmental science.
Métodos De Síntesis
The synthesis of BIMS involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with butanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with isopropylamine to form 4-butoxy-N-isopropylbenzenesulfonamide. Finally, the product is methylated using dimethyl sulfate to form 4-butoxy-N-isopropyl-3-methylbenzenesulfonamide. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
BIMS has been studied for its potential applications in various fields of scientific research. In medicine, BIMS has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BIMS has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
In agriculture, BIMS has been studied for its potential use as a herbicide. BIMS has been found to be effective in controlling the growth of weeds in crops such as rice and wheat. BIMS has also been studied for its potential use as a fungicide due to its ability to inhibit the growth of fungi that cause plant diseases.
In environmental science, BIMS has been studied for its potential use as a water treatment agent. BIMS has been found to be effective in removing pollutants such as heavy metals and organic compounds from water.
Propiedades
Fórmula molecular |
C14H23NO3S |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
4-butoxy-3-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-5-6-9-18-14-8-7-13(10-12(14)4)19(16,17)15-11(2)3/h7-8,10-11,15H,5-6,9H2,1-4H3 |
Clave InChI |
LCXWYZQXCSWTSN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)